Cas no 158983-53-0 (Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]-)
158983-53-0 structure
Product Name:Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]-
CAS-Nr.:158983-53-0
MF:C26H52NO6P
MW:505.667949676514
CID:109074
PubChem ID:10864091
Update Time:2025-04-18
Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]-
- C-8 Ceramide-1-phosphate
- C8 CERAMIDE-1-PHOSPHATE
- D-ERYTHRO-SPHINGOSINE-1-PHOSPHATE,N-OCTANOYL
- N-OCTANOYLSPHINGOSINE-1-PHOSPHATE
- VSSNYUXSRXINIP-WRBRXSDHSA-N
- D-ERYTHRO-SPHINGOSINE-1-PHOSPHATE, N-OCTANOYL-
- [(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate
- N-octanoylsphing-4-enine 1-phosphate
- D-erythro-Ceramide C8 1-phosphate, >=93% (TLC), solid
- SR-01000946567
- SCHEMBL14090319
- C8 CerP
- LMSP02050012
- N-(octanoyl)-sphing-4-enine-1-phosphate
- SR-01000946567-1
- D-erythro-Ceramide C8 1-phosphate
- HMS3649E17
- CerP(d18:1/8:0)
- N-octanoylsphingosine 1-phosphate
- (2s,3r,4e)-3-Hydroxy-2-(Octanoylamino)octadec-4-En-1-Yl Dihydrogen Phosphate
- 158983-53-0
- Q27158762
- Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-
- CHEBI:85881
- (2S,3r,4e)-3-hydroxy-2-(octanoylamino)-4-octadecen-1-yl dihydrogen phosphate
- DB-222818
-
- Inchi: 1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1
- InChI-Schlüssel: VSSNYUXSRXINIP-WRBRXSDHSA-N
- Lächelt: P(=O)(O)(O)OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(CCCCCCC)=O
Berechnete Eigenschaften
- Genaue Masse: 365.19700
- Monoisotopenmasse: 505.35322538g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 25
- Komplexität: 551
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.4
- Topologische Polaroberfläche: 116Ų
Experimentelle Eigenschaften
- PSA: 125.90000
- LogP: 3.04910
Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]- Sicherheitsinformationen
- Gefahrenklasse:3
Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70454-1mg |
C8 Ceramide-1-phosphate (d18:1/8:0) |
158983-53-0 | 98% | 1mg |
¥1058.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70454-5mg |
C8 Ceramide-1-phosphate (d18:1/8:0) |
158983-53-0 | 98% | 5mg |
¥3824.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70454-10mg |
C8 Ceramide-1-phosphate (d18:1/8:0) |
158983-53-0 | 98% | 10mg |
¥6123.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70454-25mg |
C8 Ceramide-1-phosphate (d18:1/8:0) |
158983-53-0 | 98% | 25mg |
¥11059.00 | 2022-04-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-223851-1mg |
C-8 Ceramide-1-phosphate, |
158983-53-0 | >90% | 1mg |
¥1128.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-223851A-5mg |
C-8 Ceramide-1-phosphate, |
158983-53-0 | >90% | 5mg |
¥4227.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-223851-1 mg |
C-8 Ceramide-1-phosphate, |
158983-53-0 | >90% | 1mg |
¥1,128.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-223851A-5 mg |
C-8 Ceramide-1-phosphate, |
158983-53-0 | >90% | 5mg |
¥4,227.00 | 2023-07-11 | |
| 1PlusChem | 1P001RIZ-1mg |
Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]- |
158983-53-0 | ≥90% | 1mg |
$81.00 | 2025-02-19 | |
| 1PlusChem | 1P001RIZ-5mg |
Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]- |
158983-53-0 | ≥90% | 5mg |
$303.00 | 2025-02-19 |
Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]- Verwandte Literatur
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
158983-53-0 (Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]-) Verwandte Produkte
- 151729-55-4(C2 Ceramide-1-phosphate)
- 108392-10-5(2-[[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enoxy]-oxido-phosphoryl]oxyethyl-trimethyl-azanium)
- 6254-89-3(N-PALMITOYL-D-SPHINGOMYELIN)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz